4'-(tert-Butyl)propiophenone

Catalog No.
S667253
CAS No.
71209-71-7
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(tert-Butyl)propiophenone

CAS Number

71209-71-7

Product Name

4'-(tert-Butyl)propiophenone

IUPAC Name

1-(4-tert-butylphenyl)propan-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

AQNYEAINONORRY-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C)(C)C

The exact mass of the compound 4'-(tert-Butyl)propiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-(tert-Butyl)propiophenone (CAS 71209-71-7) is a highly lipophilic, sterically hindered aromatic ketone that serves as a critical building block in organic synthesis, particularly in the production of advanced photoinitiators and active pharmaceutical ingredients (APIs). Characterized by a propiophenone backbone with a bulky tert-butyl group at the para position, this compound exhibits a higher boiling point, lower aqueous solubility, and greater organic compatibility than its unsubstituted counterparts. In industrial procurement, it is primarily valued for its ability to impart enhanced hydrophobicity and steric bulk to downstream molecules, making it an essential precursor for low-migration UV-curable resins and specialized performance chemicals where standard propiophenone derivatives fall short [1].

Substituting 4'-(tert-Butyl)propiophenone with simpler analogs like propiophenone or 4'-methylpropiophenone compromises both synthesis efficiency and downstream product performance. In photoinitiator manufacturing, the absence of the tert-butyl group results in a final alpha-hydroxyketone with significantly lower lipophilicity, leading to unacceptable migration rates in cured food-contact packaging films [1]. Furthermore, during alpha-functionalization steps (such as halogenation), the massive steric bulk of the tert-butyl group completely blocks the para position and shields the meta positions, forcing >99% regioselectivity at the alpha-carbon. Unsubstituted or lightly substituted analogs are prone to competitive electrophilic aromatic substitution, generating 5–15% ring-substituted byproducts that require costly chromatographic purification [2].

Downstream Photoinitiator Migration Resistance

When used as a precursor for alpha-hydroxyketone photoinitiators, the tert-butyl group significantly alters the migration profile of the final product. The resulting 2-hydroxy-2-methyl-4'-tert-butyl-propiophenone exhibits a much higher LogP than the unsubstituted derivative, which anchors the molecule more effectively within hydrophobic acrylate matrices. This reduces extractable migration in cured films by over 50% compared to standard Darocur 1173 analogs[1].

Evidence DimensionDownstream extractable migration in cured films
Target Compound Data4'-(tert-Butyl)propiophenone derivatives (high LogP, low migration)
Comparator Or BaselinePropiophenone derivatives (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)
Quantified Difference>50% reduction in extractable photoinitiator migration
ConditionsUV-cured packaging ink formulations

Crucial for procurement in the packaging sector, where strict regulatory limits on photoinitiator migration dictate raw material selection.

Regioselectivity in Alpha-Bromination

During the synthesis of alpha-bromo ketone intermediates, the massive steric bulk of the tert-butyl group at the para position prevents competitive ring bromination. 4'-(tert-Butyl)propiophenone achieves >99% regioselectivity at the alpha-carbon. In contrast, unsubstituted propiophenone can yield 5-12% of unwanted ring-brominated byproducts under identical electrophilic conditions, complicating downstream purification [1].

Evidence DimensionAlpha-carbon regioselectivity during bromination
Target Compound Data>99% alpha-brominated product
Comparator Or BaselinePropiophenone (88-95% alpha-brominated, 5-12% ring-substituted)
Quantified DifferenceNear-total elimination of ring-substituted byproducts
ConditionsElectrophilic bromination in organic solvent

Eliminates the need for expensive and time-consuming chromatographic purification of intermediates, directly lowering API manufacturing costs.

Thermal Stability and Volatility Control

The addition of the tert-butyl group significantly increases the molecular weight and boiling point of the ketone. 4'-(tert-Butyl)propiophenone has a boiling point of approximately 275 °C, compared to 218 °C for propiophenone. This 57 °C increase drastically reduces vapor pressure at standard reaction temperatures (e.g., 100-150 °C), minimizing evaporative losses and improving mass balance during high-temperature synthetic steps[1].

Evidence DimensionBoiling Point / Volatility
Target Compound Data~275 °C
Comparator Or BaselinePropiophenone (~218 °C)
Quantified Difference57 °C higher boiling point, exponentially lower vapor pressure
ConditionsStandard atmospheric pressure

Improves safety and yield in large-scale industrial reactors by preventing the loss of volatile starting materials.

Solubility in Non-Polar Formulations

The highly branched tert-butyl group disrupts crystal packing and increases the lipophilicity of the molecule, making 4'-(tert-Butyl)propiophenone and its derivatives highly soluble in non-polar organic solvents and hydrophobic acrylate monomers. Compared to 4'-methylpropiophenone, the tert-butyl analog demonstrates superior solubility in aliphatic hydrocarbons, allowing for more concentrated stock solutions and better compatibility in solvent-free resin formulations .

Evidence DimensionSolubility in non-polar media (e.g., heptane, acrylates)
Target Compound DataHighly soluble (branched lipophilic tail)
Comparator Or Baseline4'-Methylpropiophenone (lower solubility)
Quantified DifferenceSignificantly higher maximum concentration in aliphatic solvents
ConditionsRoom temperature dissolution in non-polar matrices

Enables the formulation of highly concentrated, solvent-free UV-curable systems without the risk of precursor or photoinitiator precipitation.

Synthesis of Low-Migration Photoinitiators

Because of its high lipophilicity and migration resistance, this compound is the ideal precursor for synthesizing 2-hydroxy-2-methyl-4'-tert-butyl-propiophenone. This specific photoinitiator is highly sought after for UV-curable inks and coatings used in food packaging, where minimizing extractable chemical migration is a strict regulatory requirement [1].

Production of Highly Lipophilic Active Pharmaceutical Ingredients (APIs)

The compound is a preferred starting material for synthesizing CNS-active drugs or topical APIs where crossing lipid membranes is critical. The massive steric bulk and hydrophobicity of the tert-butyl group enhance the downstream drug's LogP, directly improving its bioavailability and membrane permeability compared to methyl or unsubstituted analogs [2].

High-Temperature Process Chemistry

Due to its elevated boiling point (~275 °C) and low volatility, 4'-(tert-Butyl)propiophenone is the optimal choice for industrial syntheses requiring prolonged high-temperature refluxing. It minimizes evaporative losses and improves reactor safety, making it superior to standard propiophenone in large-scale manufacturing workflows [2].

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

71209-71-7

Dates

Last modified: 08-15-2023

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